molecular formula C20H22BrN3O6S B2662957 N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 868981-09-3

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2662957
CAS No.: 868981-09-3
M. Wt: 512.38
InChI Key: VRQWUMZZRXHXFS-UHFFFAOYSA-N
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Description

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a sulfonyl group, an oxazolidin ring, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide typically involves multiple steps:

    Formation of the Oxazolidin Ring: This step often starts with the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidin ring.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where a bromophenyl halide reacts with a suitable nucleophile.

    Sulfonylation: The sulfonyl group is typically introduced through the reaction of the intermediate compound with a sulfonyl chloride in the presence of a base.

    Oxalamide Formation: The final step involves the formation of the oxalamide moiety by reacting the intermediate with oxalyl chloride and a suitable amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the oxalamide moiety to amines.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, inhibiting their activity or modulating their function. The oxazolidin ring and sulfonyl group could play crucial roles in binding to the active site of enzymes or receptors, while the bromophenyl group might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide
  • N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide

Uniqueness

Compared to similar compounds, N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to biological targets or alter its physical properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O6S/c1-29-17-5-3-2-4-14(17)12-22-19(25)20(26)23-13-18-24(10-11-30-18)31(27,28)16-8-6-15(21)7-9-16/h2-9,18H,10-13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQWUMZZRXHXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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